Pent-3-en-2-yl 2-hydroxybutanoate
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Overview
Description
Pent-3-en-2-yl 2-hydroxybutanoate is an organic compound that belongs to the ester family It is characterized by the presence of an ester functional group, which is formed by the reaction between an alcohol and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-3-en-2-yl 2-hydroxybutanoate typically involves the esterification reaction between pent-3-en-2-ol and 2-hydroxybutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-2-yl 2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Pent-3-en-2-yl 2-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Pent-3-en-2-yl 2-hydroxybutanoate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released products can then participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Pent-3-en-2-yl acetate: Similar ester structure but with an acetate group instead of a hydroxybutanoate group.
Pent-3-en-2-yl propanoate: Similar ester structure but with a propanoate group instead of a hydroxybutanoate group.
2-Methylbut-3-en-2-yl 2-hydroxybutanoate: Similar ester structure but with a methyl group on the but-3-en-2-yl moiety.
Uniqueness
Pent-3-en-2-yl 2-hydroxybutanoate is unique due to the presence of both an unsaturated alkene group and a hydroxybutanoate ester group
Properties
CAS No. |
114390-64-6 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
pent-3-en-2-yl 2-hydroxybutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-7(3)12-9(11)8(10)5-2/h4,6-8,10H,5H2,1-3H3 |
InChI Key |
NOJWFILGEBERJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(C)C=CC)O |
Origin of Product |
United States |
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